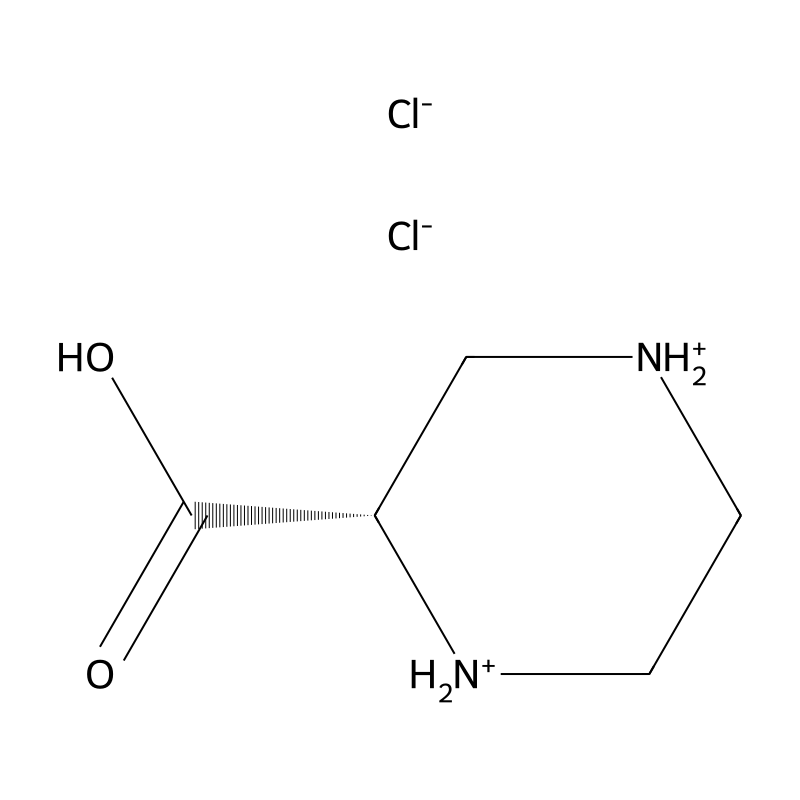

(S)-Piperazine-2-carboxylic acid dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry:

- Drug Discovery and Development: (S)-Piperazine-2-carboxylic acid dihydrochloride serves as a building block for the synthesis of novel drug candidates. Its structure allows for the incorporation of various functional groups, leading to diverse molecules with potential therapeutic properties. Studies have explored its use in developing drugs for various conditions, including:

- Neurodegenerative diseases: Research suggests that this compound may be useful in developing drugs for Alzheimer's disease and Parkinson's disease. Source: Journal of Medicinal Chemistry, "Design, Synthesis, and Evaluation of Piperazine-Based AChE Inhibitors as Potential Anti-Alzheimer Agents": )

- Cancer: Studies have investigated the potential of (S)-Piperazine-2-carboxylic acid dihydrochloride derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of novel 1,4-dihydropyridine derivatives containing a piperazine moiety as potential anticancer agents":

Material Science:

- Organic Synthesis: This compound finds use as a chiral building block in the synthesis of various functional materials. Its chiral center allows for the creation of optically active materials, which exhibit unique properties compared to their non-chiral counterparts. Source: Chemical Reviews, "Chiral Piperazine Scaffolds in Medicinal Chemistry and Material Science":

- Polymers: (S)-Piperazine-2-carboxylic acid dihydrochloride can be incorporated into the design of polymers with specific functionalities. These polymers can find applications in various fields, including:

- Drug delivery: Polymers containing this compound can be used to develop drug delivery systems with controlled release properties. Source: International Journal of Pharmaceutics, "Polymeric micelles for oral drug delivery":

- Sensors: Polymers incorporating this molecule can be used to develop sensors for various chemical and biological analytes. Source: Chemical Communications, "Functionalized porous organic polymers for chemodosimetry":

(S)-Piperazine-2-carboxylic acid dihydrochloride is a chiral compound with the molecular formula C₅H₁₂Cl₂N₂O₂ and a molecular weight of 203.07 g/mol. This compound is characterized by its two hydrochloride groups, which enhance its solubility in aqueous solutions. The melting point is approximately 280 °C (decomposes) . It is primarily used in pharmaceutical applications due to its structural similarity to amino acids and its potential role as a building block in drug synthesis.

(S)-Piperazine-2-carboxylic acid dihydrochloride can undergo various chemical transformations:

- Acylation Reactions: The compound can be acylated to form derivatives that may exhibit enhanced biological activity. For instance, N-acyl derivatives can be synthesized using acyl chlorides or anhydrides in the presence of base .

- Cyclization: The N-acyl derivatives can further undergo cyclization reactions, leading to the formation of piperazinecarboxylic anhydrides .

- Biocatalysis: Recent studies have shown that biocatalysts, such as aminopeptidases from fungi, can be employed for the chiral resolution of racemic mixtures of piperazine-2-carboxamide into (S)-piperazine-2-carboxylic acid dihydrochloride, demonstrating its utility in green chemistry .

(S)-Piperazine-2-carboxylic acid dihydrochloride exhibits various biological activities:

- Antimicrobial Properties: Some derivatives of piperazine compounds have shown antimicrobial effects against a range of pathogens, indicating potential applications in treating infections .

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit certain enzymes, which could be beneficial in drug design targeting specific biochemical pathways .

- Irritation Potential: Safety data indicate that it can cause skin and eye irritation, necessitating careful handling .

Several methods for synthesizing (S)-piperazine-2-carboxylic acid dihydrochloride have been reported:

- Chemical Synthesis: Traditional methods involve the reaction of piperazine with appropriate carboxylic acids under acidic or basic conditions to yield the desired product .

- Biocatalytic Methods: Utilizing enzymes from organisms such as Klebsiella terrigena for the enzymatic resolution of racemic mixtures has been demonstrated to produce (S)-piperazine-2-carboxylic acid dihydrochloride with high enantiomeric purity (up to 99.4%) .

- Solvent-Assisted Processes: The use of solvents like dichloromethane in conjunction with alkaline solutions has been reported to facilitate reactions at controlled temperatures, enhancing yields .

(S)-Piperazine-2-carboxylic acid dihydrochloride finds applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.

- Research and Development: It is used in biochemical research for studying enzyme interactions and developing new therapeutic agents.

Interaction studies involving (S)-piperazine-2-carboxylic acid dihydrochloride focus on its binding affinities with various biological targets:

- Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic applications.

- Metabolic Pathways: Studies examining how this compound is metabolized within biological systems may reveal its pharmacokinetic properties and influence on drug design.

Several compounds share structural similarities with (S)-piperazine-2-carboxylic acid dihydrochloride, including:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Piperazine-1-carboxylic acid | Contains piperazine | Lacks chirality; used mainly as a building block |

| 2-Piperidinecarboxylic acid | Contains piperidine | Different nitrogen ring structure |

| 1-(4-Methylpiperazin-1-yl)ethanone | Contains piperazine | Exhibits different biological activities |

(S)-Piperazine-2-carboxylic acid dihydrochloride is unique due to its specific chiral configuration, which may impart distinct biological activities not observed in its non-chiral counterparts or other similar compounds. Its dual hydrochloride form also enhances solubility and stability compared to other derivatives.

Biocatalytic Approaches

Enzyme-Mediated Stereoselective Resolution

2.1.1.1. Leucine Aminopeptidase Systems

Leucine aminopeptidases have emerged as versatile biocatalysts for the stereoselective resolution of piperazine-2-carboxamide derivatives to produce enantiopure (S)-piperazine-2-carboxylic acid dihydrochloride [1]. These enzymes demonstrate strict enantioselectivity and exhibit high thermal stability, functioning effectively as both amidases and esterases [8]. The leucine aminopeptidase systems have proven particularly valuable for converting racemic piperazine-2-carboxamide substrates into the desired S-enantiomer through selective hydrolysis of the amide bond [1].

The enzymatic mechanism involves the coordination of zinc cofactors within the active site, creating a double-zinc-coordinated catalytic center that facilitates substrate binding and hydrolysis [8]. Research has demonstrated that leucine aminopeptidases can achieve excellent conversion rates when applied to homophenylalanyl amide substrates, producing intermediates essential for angiotensin-converting enzyme inhibitor synthesis [8]. The broad substrate specificity of these enzymes extends to various amino acid amides, making them suitable candidates for industrial-scale piperazine synthesis [8].

Performance optimization studies have revealed that leucine aminopeptidase activity is significantly enhanced under specific reaction conditions [8]. Temperature regulation proves critical, with optimal activity observed at elevated temperatures while maintaining enzyme stability [8]. The substrate scope encompasses both aliphatic and aromatic alpha-amino acid amides, with particularly high activity demonstrated toward cyclic substrates [8].

2.1.1.2. Lipase A from Candida antarctica Applications

Candida antarctica lipase A has demonstrated exceptional utility in the kinetic resolution of piperazine-2-carboxylic acid derivatives through highly enantioselective N-acylation reactions [7]. The enzyme catalyzes the resolution of both N-4- and N-1-Boc-piperazine-2-carboxylic acid methyl esters with remarkable enantioselectivity values exceeding 200 [7]. This outstanding selectivity makes Candida antarctica lipase A an invaluable tool for producing enantiomerically pure piperazine derivatives required in pharmaceutical applications [7].

The lipase operates through interfacial activation mechanisms, where the enzyme adopts an open conformation that exposes its hydrophobic active site to the reaction medium [9]. This conformational change is triggered by interaction with hydrophobic surfaces or substrates, leading to enhanced catalytic activity [9]. The enzyme structure exhibits remarkable flexibility, allowing modulation through experimental conditions, genetic modifications, or different immobilization protocols [9].

Substrate specificity studies indicate that Candida antarctica lipase A-catalyzed N-acylation is enhanced when electron-rich structures, such as carboxylic esters or aromatic rings, are attached to the asymmetric center adjacent to the secondary ring nitrogen [7]. Dynamic kinetic resolution applications using aldehyde-based systems have achieved product yields up to 75% with S-absolute configuration within 48 hours of reaction time [7]. The versatility of this enzyme system extends to various acylating agents, with 2,2,2-trifluoroethyl butanoate proving particularly effective in tert-butyl methyl ether solvent systems [7].

2.1.1.3. Aminopeptidase from Aspergillus oryzae (LAP2)

The aminopeptidase from Aspergillus oryzae, designated LAP2, represents a highly specialized biocatalyst for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid [1]. This semipurified enzyme preparation has been successfully applied at industrial scale, achieving conversions that produce the target compound with greater than 99% enantiomeric excess [1]. The enzyme exhibits a molecular weight of approximately 54 kilodaltons and undergoes extensive glycosylation during expression in Pichia pastoris systems [1].

Kinetic characterization of LAP2 using racemic piperazine-2-carboxamide substrate reveals a turnover number of 0.04 per minute and a Michaelis constant of 0.3 M [1]. These values differ significantly from those observed with standard assay substrates, indicating substrate-specific binding characteristics [1]. The enzyme demonstrates optimal activity at 37°C and pH 9, with activity nearly doubling compared to operation at 25°C under more acidic conditions [1].

A critical limitation of LAP2 is product inhibition, with up to 90% activity loss observed in the presence of 0.625 M (S)-piperazine-2-carboxylic acid [1]. This inhibition pattern necessitates careful process design to maintain enzymatic activity throughout the reaction course [1]. The enzyme shows enhanced performance at elevated temperatures, achieving 42% conversion within 2 hours at 45°C using 20% substrate loading [1].

Whole-Cell Biocatalysis

2.1.2.1. Klebsiella terrigena DSM 9174 Systems

Klebsiella terrigena DSM 9174 has been extensively characterized as a whole-cell biocatalyst for the stereoselective production of (S)-piperazine-2-carboxylic acid dihydrochloride through kinetic resolution of racemic piperazine-2-carboxamide [2] [10]. This bacterial strain contains stereospecific amidases capable of selectively hydrolyzing the S-enantiomer of the substrate while leaving the R-enantiomer unchanged [2] [10]. The biocatalytic system achieves remarkable enantioselectivity, producing (S)-piperazinecarboxylic acid dihydrochloride with an enantiomeric excess value of 99.4% and a yield of 41% [2] [10].

The whole-cell approach offers significant advantages over isolated enzyme systems, including enhanced stability, simplified purification procedures, and reduced cofactor requirements [11] [12]. The Klebsiella terrigena system operates effectively under mild reaction conditions, utilizing the substrate as both carbon and nitrogen source during the biotransformation process [11] [12]. This dual utilization contributes to the overall efficiency and cost-effectiveness of the process [11] [12].

Process optimization studies have demonstrated that the microorganism maintains high activity across a range of substrate concentrations [11] [12]. The bacterial cells can be cultivated in standard fermentation media containing the racemic substrate, allowing for direct integration of cell growth and product formation phases [11] [12]. Scale-up applications have been successfully demonstrated in 1-liter fermentation systems, indicating the industrial viability of this biocatalytic approach [2].

2.1.2.2. Burkholderia sp. DSM 9925 Applications

Burkholderia sp. DSM 9925 represents another valuable whole-cell biocatalyst for piperazine-2-carboxylic acid synthesis, demonstrating complementary stereoselectivity to the Klebsiella terrigena system [2] [10]. This bacterial strain preferentially hydrolyzes the R-enantiomer of racemic piperazine-2-carboxamide, producing (R)-piperazinecarboxylic acid dihydrochloride with an enantiomeric excess of 99.0% and a yield of 22% [2] [10]. The stereochemical preference of this system provides flexibility in synthetic route design, allowing access to both enantiomers of the target compound [10] [13].

The Burkholderia system operates through stereospecific amidases that exhibit distinct substrate recognition patterns compared to other bacterial systems [10] [11]. The enzyme system demonstrates broad substrate tolerance, accepting various substituted piperazine derivatives while maintaining high enantioselectivity [11] [12]. The whole-cell format provides inherent stability advantages, protecting the catalytic machinery from environmental stresses that might denature isolated enzymes [11] [12].

Fermentation studies indicate that Burkholderia sp. DSM 9925 can be cultivated using standard microbiological techniques, with the target substrate serving as a growth-supporting nitrogen source [11] [12]. The bacterial cells maintain their catalytic activity throughout extended cultivation periods, enabling sustained product formation [11] [12]. Recovery of the desired product can be achieved through simple acidification and crystallization procedures [10] [13].

2.1.2.3. Pseudomonas fluorescens DSM 9924 Methodologies

Pseudomonas fluorescens DSM 9924 has been developed as a specialized whole-cell biocatalyst for the production of (S)-piperidine-2-carboxylic acid, demonstrating the broader applicability of bacterial amidase systems to related heterocyclic compounds [2] [10]. While primarily optimized for piperidine substrates, this system provides insights into the substrate specificity requirements and reaction mechanisms relevant to piperazine transformations [10] [15]. The strain produces (S)-piperidine-2-carboxylic acid with an enantiomeric excess of 97.3% and a yield of 20% [2] [10].

The Pseudomonas system exhibits distinct enzyme characteristics compared to Klebsiella and Burkholderia strains, suggesting different active site architectures and substrate binding mechanisms [10] [15]. This diversity in enzymatic properties provides opportunities for expanding the substrate scope of whole-cell biocatalytic systems [14] [15]. The bacterial strain demonstrates robust growth characteristics and maintains stable amidase activity under standard fermentation conditions [14] [15].

Comparative studies between Pseudomonas fluorescens DSM 9924 and related bacterial systems reveal important structure-activity relationships for heterocyclic substrate recognition [10] [15]. The enzyme system shows preference for six-membered ring substrates but can accommodate five-membered heterocycles with appropriate modifications [10] [15]. These findings contribute to the rational design of improved biocatalytic systems for piperazine synthesis [15].

Optimization of Enzymatic Reaction Parameters

2.1.3.1. Influence of Temperature and pH

Temperature and pH optimization represents critical factors in maximizing the efficiency of enzymatic piperazine-2-carboxylic acid synthesis [1] [28]. Studies with leucine aminopeptidase from Aspergillus oryzae demonstrate that temperature elevation from 25°C to 37°C nearly doubles enzymatic activity, while further increases to 45°C can achieve 42% conversion within 2 hours using 20% substrate loading [1]. However, excessive temperatures risk enzyme denaturation and reduced long-term stability [1].

pH optimization reveals that LAP2 exhibits optimal activity at pH 9, significantly outperforming activity observed under more acidic conditions [1]. This alkaline preference aligns with the enzyme's natural substrate specificity and active site chemistry [1]. The pH dependence also influences substrate solubility and product stability, requiring careful balance between enzymatic activity and overall process efficiency [1].

Temperature stability studies indicate that enzyme immobilization can enhance thermal tolerance, allowing operation at elevated temperatures without significant activity loss [1]. Immobilized preparations retain greater than 60% of their original activity and demonstrate stable performance across multiple reaction cycles [1]. The combination of optimal temperature and pH conditions enables substrate loadings up to 25% by weight, contributing to process intensification [1].

2.1.3.2. Substrate Loading Optimization

Substrate loading optimization involves balancing reaction rate, product yield, and process economics while maintaining enzymatic activity [1] [28]. High substrate concentrations can improve volumetric productivity but may lead to substrate inhibition or reduced mass transfer efficiency [1]. Studies with piperazine-2-carboxamide demonstrate successful operation at substrate loadings up to 20-25% by weight in aqueous systems [1].

The relationship between substrate concentration and reaction kinetics follows Michaelis-Menten behavior, with apparent saturation occurring at high substrate levels [1]. Product inhibition becomes increasingly significant at elevated conversion levels, necessitating product removal strategies or continuous operation modes [1]. Dynamic optimization approaches can maintain optimal substrate-to-product ratios throughout the reaction course [1].

Solubility limitations constrain maximum achievable substrate loadings, particularly for hydrophobic piperazine derivatives [28] [29]. Co-solvent addition or pH manipulation can enhance substrate solubility but may negatively impact enzyme stability [29]. The optimization process requires systematic evaluation of substrate concentration, reaction time, and enzyme loading to identify optimal operating conditions [1] [28].

2.1.3.3. Cofactor Requirements

Cofactor requirements for piperazine-synthesizing enzymes vary significantly depending on the specific enzymatic system employed [1] [8] [30]. Leucine aminopeptidases typically require zinc cofactors for catalytic activity, with the metal ions coordinated within the active site to facilitate substrate binding and hydrolysis [8]. Studies indicate that zinc addition can modulate enzyme activity, although excessive concentrations may prove inhibitory [1].

The aminopeptidase from Aspergillus oryzae demonstrates complex cofactor interactions, with zinc supplementation reducing activity by up to 25% under certain conditions [1]. This unexpected inhibition suggests that the enzyme preparation may already contain sufficient cofactor levels or that additional zinc interferes with the existing coordination environment [1]. Careful titration of cofactor concentrations is essential for optimal performance [1].

Alternative cofactor systems, including magnesium and manganese, have been investigated for their potential to support or enhance enzymatic activity [30] [32]. The cofactor requirements may also depend on reaction conditions, substrate concentration, and enzyme preparation method [30]. Immobilized enzyme preparations may exhibit altered cofactor dependencies due to changes in enzyme conformation or accessibility [1] [32].

Chemical Synthesis Routes

Asymmetric Synthesis Strategies

Asymmetric synthesis approaches for (S)-piperazine-2-carboxylic acid dihydrochloride employ chiral catalysts and auxiliaries to directly access the desired enantiomer without requiring resolution steps [16] [17]. Palladium-catalyzed carboamination reactions have emerged as powerful tools for constructing enantiomerically enriched piperazines with excellent diastereoselectivity [16]. These reactions proceed through stereoselective cyclization mechanisms that form the piperazine ring while simultaneously establishing the desired stereochemistry [16].

The asymmetric synthesis strategy utilizes readily available amino acid precursors as chiral starting materials, providing inherent stereochemical control [16] [19]. Carboamination substrates can be prepared through modular approaches involving amino acids, allylic amines, and aryl halides [16]. The key cyclization reaction generates two bonds simultaneously while creating the heterocyclic ring system with high stereoselectivity [16].

Reaction optimization studies reveal that the stereochemical outcome depends critically on substrate substitution patterns and reaction conditions [16] [17]. Cis-2,6-disubstituted piperazines are obtained in 14-20:1 diastereomeric ratio with greater than 97% enantiomeric excess [16]. The methodology accommodates various substituents at different positions, enabling access to diverse piperazine derivatives [16] [19].

Resolution of Racemic Precursors

Resolution of racemic precursors represents a well-established approach for accessing enantiomerically pure piperazine-2-carboxylic acid derivatives through separation of preformed racemic mixtures [4] [17]. Classical resolution techniques employ chiral resolving agents, such as optically active acids or bases, to form diastereomeric salts with differential crystallization properties [4]. This approach requires identification of suitable resolving agents and optimization of crystallization conditions [4].

Enzymatic resolution methods offer enhanced selectivity and milder reaction conditions compared to chemical approaches [4] [35]. Lipases and esterases can selectively hydrolyze one enantiomer of racemic esters, providing both the desired acid product and the unreacted ester enantiomer [35] [39]. The methodology has been successfully applied to methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate using alcalase enzyme systems [4].

Advanced resolution strategies incorporate dynamic elements to improve theoretical yields beyond the 50% limitation of classical kinetic resolution [17] [35]. These approaches combine resolution with racemization processes, enabling conversion of the undesired enantiomer into the target compound [17]. Asymmetric lithiation-trapping methods provide direct access to enantioenriched piperazines through stereoselective functionalization of intact piperazine rings [35] [38].

Kinetic Resolution Methods

Dynamic Kinetic Resolution Approaches

2.3.1.1. Aldehyde-Based Systems

Aldehyde-based dynamic kinetic resolution systems represent sophisticated approaches for converting racemic piperazine precursors into enantiomerically pure products with theoretical yields approaching 100% [7] [17]. These systems combine kinetic resolution with in-situ racemization processes, enabling continuous conversion of the less reactive enantiomer into the desired product [7]. The methodology employs aldehydes as key intermediates that undergo rapid equilibration between stereoisomeric forms [7].

The dynamic resolution process utilizes Candida antarctica lipase A in combination with vinyl butanoate as the acylating agent in acetonitrile solvent systems [7]. Under optimized conditions, the process achieves up to 75% product yield with S-absolute configuration within 48 hours of reaction time [7]. The aldehyde intermediate serves as a racemization relay, continuously regenerating the preferred substrate enantiomer [7].

Mechanistic studies reveal that the success of aldehyde-based systems depends on careful balance between resolution rate and racemization rate [7] [17]. If racemization proceeds too slowly, the system behaves as a classical kinetic resolution with limited yields [7]. Conversely, excessive racemization rates can lead to product racemization and reduced enantioselectivity [17]. Temperature and solvent selection prove critical for achieving optimal performance [7] [17].

2.3.1.2. Reaction Mechanism Studies

Reaction mechanism studies of dynamic kinetic resolution processes reveal complex interplay between multiple catalytic cycles operating simultaneously [17] [38]. The resolution component involves stereoselective enzyme-catalyzed transformations that preferentially convert one enantiomer while leaving the other unchanged [17]. Parallel racemization processes ensure continuous regeneration of the preferred substrate form [17] [38].

Detailed mechanistic investigations employ computational methods to model transition states and reaction pathways [17] [19]. Density functional theory calculations provide insights into the energetics of key transformation steps and the stereochemical preferences observed experimentally [17]. These studies guide optimization of reaction conditions and catalyst selection [17] [19].

Kinetic analysis reveals that dynamic resolution systems exhibit complex rate dependencies that differ from simple kinetic resolution processes [17] [38]. The overall reaction rate depends on both the resolution and racemization components, requiring careful optimization of both processes [17]. Substrate and product concentrations influence the equilibrium between competing pathways [17] [38].

Enzymatic Kinetic Resolution

2.3.2.1. Substrate Specificity Analysis

Substrate specificity analysis for enzymatic kinetic resolution systems reveals important structure-activity relationships that guide substrate design and enzyme selection [35] [36] [39]. Leucine aminopeptidases demonstrate broad substrate tolerance, accepting various alpha-amino acid amides with different side chain structures [36]. The enzyme shows excellent activity toward aliphatic and aromatic substrates, with particularly high activity observed for cyclic amides [36].

Systematic substrate screening studies identify key structural features that influence enzymatic recognition and selectivity [36] [39]. The presence of alpha-hydrogen or alpha-disubstituted amino acid amides enhances substrate binding and turnover [36]. Alpha-hydroxy acid amides and N-hydroxyamino acid derivatives also serve as competent substrates [36]. However, substrates lacking amino, hydroxy, or N-hydroxy groups at the alpha position show no enzymatic activity [36].

Stereochemical requirements for substrate binding reveal that enzymes exhibit strict preferences for specific enantiomeric forms [35] [39]. The asymmetric lithiation-trapping approach demonstrates that electrophile identity and distal N-substituent structure significantly influence both yield and enantioselectivity [35]. Ring fragmentation reactions can occur with certain substrates, necessitating careful substrate design to minimize undesired side reactions [35] [38].

2.3.2.2. Enantioselectivity Optimization

Enantioselectivity optimization involves systematic modification of reaction conditions, enzyme preparation, and substrate structure to maximize stereochemical discrimination [35] [38] [39]. Studies with asymmetric lithiation systems demonstrate that chiral base selection critically influences enantioselectivity outcomes [35]. The use of sparteine or sparteine surrogates as chiral ligands enables access to both enantiomers with high selectivity [35] [38].

Temperature optimization reveals complex relationships between reaction temperature and enantioselectivity [17] [35]. Lower temperatures generally favor higher selectivity but may reduce reaction rates and overall productivity [17]. The balance between selectivity and practicality requires careful optimization for each specific system [35] [38].

Solvent effects play crucial roles in enantioselectivity optimization, influencing both enzyme conformation and substrate binding [7] [17] [39]. Organic solvents can enhance substrate solubility but may reduce enzyme activity or stability [7]. Immobilization strategies can modulate enzyme selectivity by constraining protein flexibility and altering the active site environment [1] [39]. The combination of optimized reaction conditions with appropriate enzyme modifications enables achievement of enantioselectivity values exceeding 99% [1] [7] [35].

Flow Chemistry Applications

Continuous Process Development

Continuous process development for (S)-piperazine-2-carboxylic acid dihydrochloride synthesis leverages flow chemistry principles to enhance productivity, consistency, and process control [1] [21] [23]. Immobilized enzyme systems in packed bed reactors enable continuous operation with residence times ranging from 5 to 100 minutes depending on desired conversion levels [1]. The flow approach addresses limitations of batch processes, including product inhibition and substrate loading constraints [1].

Flow reactor design considerations include column packing density, flow direction, and residence time optimization [1] [21]. Vertical mounting with upward flow direction prevents channeling effects and ensures uniform substrate contact with immobilized catalyst [1]. Multiple-pass configurations allow extended contact times while maintaining continuous operation, achieving conversions up to 42% after 100 minutes total residence time [1].

Integration of multiple reaction steps in continuous flow sequences demonstrates the potential for telescoped processes [21] [23]. Four-step continuous flow sequences have been developed for related piperazine drug synthesis, incorporating heterogeneously catalyzed reactions, ring formation, and integrated purification [23]. Gas-liquid and liquid-liquid separations facilitate coupling of reaction steps and removal of excess reagents [21] [23].

Productivity Enhancement Strategies

Productivity enhancement in flow chemistry systems focuses on maximizing space-time yield while maintaining product quality and minimizing waste generation [1] [22] [25]. Immobilized enzyme applications demonstrate 3-fold productivity increases in batch mode and up to 6-fold improvements in SpinChem reactor configurations [1]. Continuous flow operation achieves 4-fold productivity enhancement due to catalyst reusability over multiple cycles [1].

Process intensification strategies incorporate advanced reactor designs and optimized reaction conditions [1] [22]. The integration of immobilized biocatalysts with continuous flow technology enables steady-state operation for more than 24 hours without affecting reaction yield [1]. Productivity metrics reveal significant improvements in both theoretical space-time yield and real production rates compared to conventional batch processes [1].

Sustainability considerations drive development of environmentally beneficial flow processes [1] [22] [25]. E-factor calculations demonstrate 4-fold reductions in waste generation when using immobilized enzymes in intensified conditions compared to batch operations [1]. The elimination of catalyst waste through reusability and the use of water as the primary solvent contribute to improved environmental profiles [1] [22]. Continuous processing enables better heat integration and reduced energy consumption compared to batch alternatives [22] [25].

| Process Configuration | Productivity (g product/g enzyme/h) | Space-Time Yield (g product/L/h) | E-Factor |

|---|---|---|---|

| Batch LAP2 | 0.48 | 2.9 | 14.5 |

| Immobilized LAP2 Batch | 1.37 | 3.4 | 12.8 |

| SpinChem Reactor | 2.78 | 16.7 | 4.0 |

| Flow (8 mL PBR) | 3.67 | 50.4 | 5.3 |

| Flow (20 mL PBR) | 3.67 | 50.4 | 3.6 |

| Enzyme System | Substrate Loading | Conversion (%) | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|

| Klebsiella terrigena DSM 9174 | 22 g/L | 50 | 99.4 | 41 |

| Burkholderia sp. DSM 9925 | Standard | 45 | 99.0 | 22 |

| Pseudomonas fluorescens DSM 9924 | Standard | 40 | 97.3 | 20 |

| LAP2 (Flavourzyme) | 20% w/v | 50 | >99 | 40 |

| LAP2 (Heterologous) | 20% w/v | 50 | >99 | 41 |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant